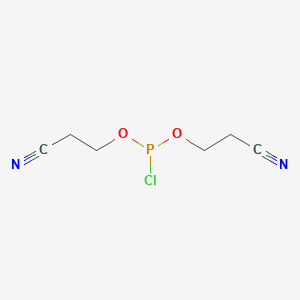
Bis(2-cyanoethyl) phosphorochloridite
描述
Bis(2-cyanoethyl) phosphorochloridite is an organophosphorus compound with the chemical formula C6H8ClN2O2P It is characterized by the presence of two cyanoethyl groups attached to a phosphorochloridite moiety
准备方法
Synthetic Routes and Reaction Conditions
Bis(2-cyanoethyl) phosphorochloridite can be synthesized through the reaction of phosphorus trichloride with 2-cyanoethanol. The reaction typically occurs in the presence of a base, such as triethylamine, which acts as a catalyst. The reaction proceeds as follows:
PCl3+2HOCH2CH2CN→(CH2CH2CN)2PCl+2HCl
The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorus trichloride. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process.
化学反应分析
Types of Reactions
Bis(2-cyanoethyl) phosphorochloridite undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the phosphorochloridite group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form phosphoramide or phosphonate derivatives.
Reduction Reactions: Reduction of the cyano groups can lead to the formation of primary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). These reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
Substitution Reactions: Products include phosphoramidites, phosphonates, and phosphorothioates.
Oxidation Reactions: Products include phosphoramides and phosphonates.
Reduction Reactions: Products include primary amines and reduced phosphorus compounds.
科学研究应用
Bis(2-cyanoethyl) phosphorochloridite has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds and as an intermediate in the preparation of phosphoramidites for oligonucleotide synthesis.
Biology: It is employed in the modification of biomolecules and the synthesis of nucleotide analogs.
Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of prodrugs and drug delivery systems.
Industry: It is utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
作用机制
The mechanism of action of bis(2-cyanoethyl) phosphorochloridite involves the reactivity of the phosphorochloridite group. The chlorine atom is highly reactive and can be readily substituted by nucleophiles, leading to the formation of various derivatives. The cyanoethyl groups also contribute to the compound’s reactivity by stabilizing the intermediate species formed during reactions.
相似化合物的比较
Similar Compounds
- Bis(2-cyanoethyl) phosphoramidite
- Bis(2-cyanoethyl) phosphonate
- Bis(2-cyanoethyl) phosphorothioate
Uniqueness
Bis(2-cyanoethyl) phosphorochloridite is unique due to its combination of a reactive phosphorochloridite group and stabilizing cyanoethyl groups. This combination allows for a wide range of chemical transformations and applications that are not possible with other similar compounds.
属性
IUPAC Name |
3-[chloro(2-cyanoethoxy)phosphanyl]oxypropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN2O2P/c7-12(10-5-1-3-8)11-6-2-4-9/h1-2,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXNVTFOZKHLBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COP(OCCC#N)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN2O2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzeneethanol, 4-[bis(phenylmethyl)amino]-](/img/structure/B3215558.png)
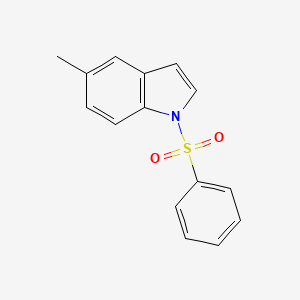
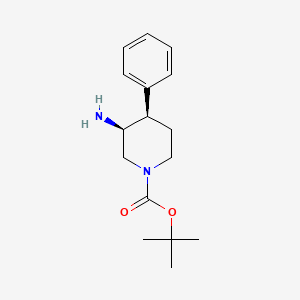
![2-{[(Tert-butoxy)carbonyl]amino}-4-methanesulfonylbutanoic acid](/img/structure/B3215579.png)
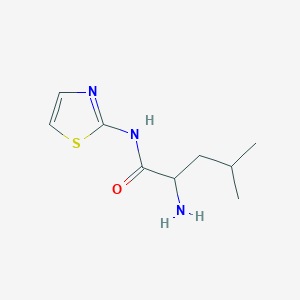
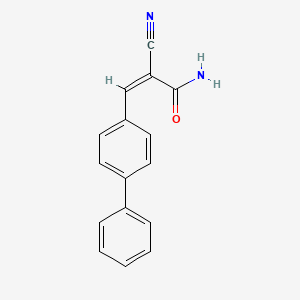
![1-[(4-Bromophenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid](/img/structure/B3215600.png)
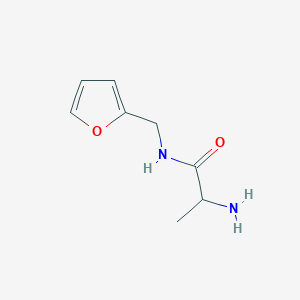
![4-bromo-2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]phenyl furan-2-carboxylate](/img/structure/B3215604.png)
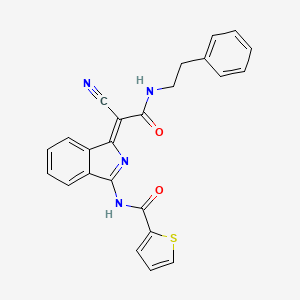
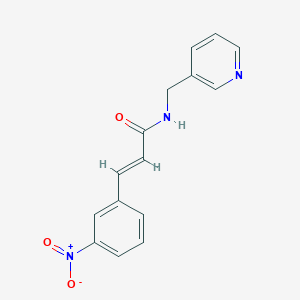
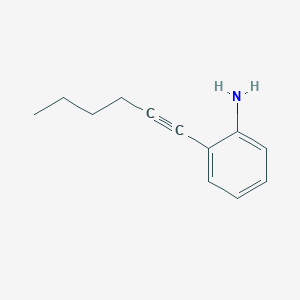
![5-Chloro-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B3215639.png)
![2-[2-(Diphenylphosphanylamino)-4,6-bis(trifluoromethyl)phenyl]-3,5-bis(trifluoromethyl)aniline](/img/structure/B3215655.png)
